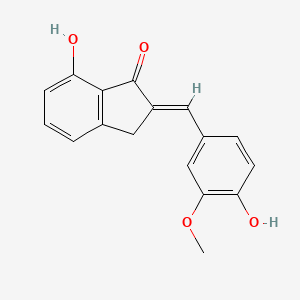
Tnf-|A-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tnf-|A-IN-10 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine involved in various immune responses. TNF-α plays a crucial role in the pathogenesis of several immune-mediated inflammatory diseases, such as rheumatoid arthritis, Crohn’s disease, and psoriasis . By inhibiting TNF-α, this compound has the potential to modulate inflammatory responses and provide therapeutic benefits in these conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tnf-|A-IN-10 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Tnf-|A-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
Tnf-|A-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of TNF-α inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is employed to investigate the role of TNF-α in various cellular processes, such as apoptosis, cell proliferation, and differentiation . In medicine, it has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer . In industry, this compound is used in the development of new drugs and as a reference compound in quality control and assay development .
Mecanismo De Acción
Tnf-|A-IN-10 exerts its effects by binding to TNF-α and preventing its interaction with its receptors, TNFR1 and TNFR2 . This inhibition blocks the downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis. The molecular targets of this compound include the TNF-α trimer and its receptors, which are involved in the activation of various signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Tnf-|A-IN-10 include other TNF-α inhibitors such as infliximab, adalimumab, etanercept, and certolizumab . These compounds also target TNF-α and are used in the treatment of inflammatory diseases.
Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for TNF-α. Unlike some other TNF-α inhibitors, this compound has been shown to have a higher potency and longer duration of action . Additionally, it exhibits fewer side effects and a better safety profile, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C17H14O4 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(2E)-7-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-15-8-10(5-6-13(15)18)7-12-9-11-3-2-4-14(19)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+ |
Clave InChI |
WRJDQGQOOTVPAR-KPKJPENVSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


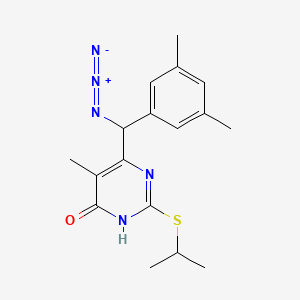

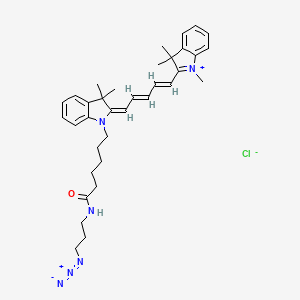


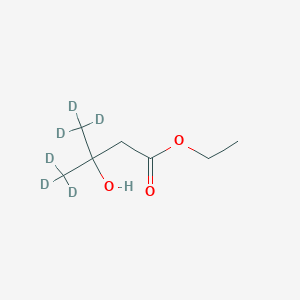
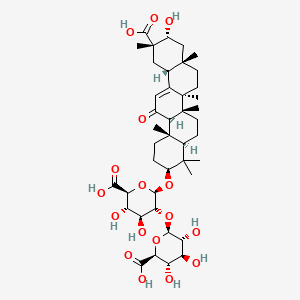
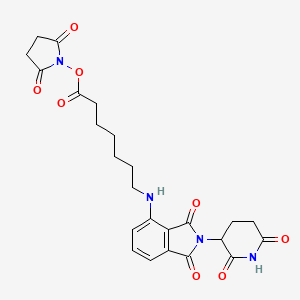
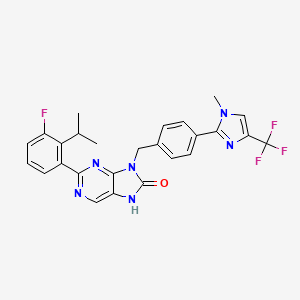
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
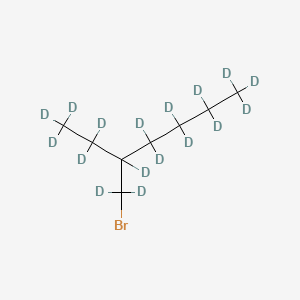
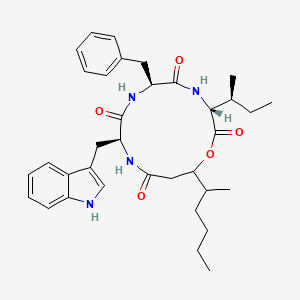
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
